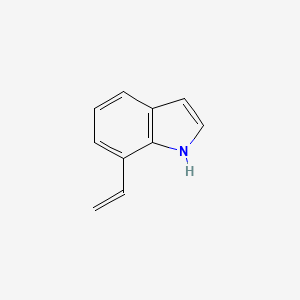

7-Ethenyl-1H-indole

CAS No.: 94239-08-4

Cat. No.: VC8155464

Molecular Formula: C10H9N

Molecular Weight: 143.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94239-08-4 |

|---|---|

| Molecular Formula | C10H9N |

| Molecular Weight | 143.18 g/mol |

| IUPAC Name | 7-ethenyl-1H-indole |

| Standard InChI | InChI=1S/C10H9N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h2-7,11H,1H2 |

| Standard InChI Key | BBXYPUKBKQVENX-UHFFFAOYSA-N |

| SMILES | C=CC1=CC=CC2=C1NC=C2 |

| Canonical SMILES | C=CC1=CC=CC2=C1NC=C2 |

Introduction

Key Findings

7-Ethenyl-1H-indole (CAS: 94239-08-4) is a heterocyclic organic compound characterized by an indole backbone with an ethenyl (vinyl) substituent at the 7th position. This compound exhibits distinct physicochemical properties, including a molecular weight of 143.19 g/mol, a density of 1.1±0.1 g/cm³, and a boiling point of 281.9±9.0°C . Its structural uniqueness enables diverse applications in medicinal chemistry, materials science, and synthetic organic chemistry, particularly as a precursor for bioactive molecules and functional materials.

Structural and Physicochemical Properties

Molecular Architecture

7-Ethenyl-1H-indole consists of a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The ethenyl group (–CH=CH₂) is attached to the 7th carbon of the indole system, conferring enhanced reactivity due to the conjugation of the vinyl group with the aromatic π-system . The molecular formula is C₁₀H₉N, with a planar geometry that facilitates intermolecular interactions in crystalline states .

Physical and Chemical Data

Key physicochemical parameters include:

The compound’s low water solubility and moderate lipophilicity (LogP = 3.13) suggest utility in hydrophobic environments, such as lipid membranes in drug delivery .

Synthesis and Derivatization

Synthetic Routes

7-Ethenyl-1H-indole is synthesized via cross-coupling reactions or functional group transformations. A representative method involves:

-

Sonogashira Coupling: Palladium-catalyzed coupling of 7-bromo-1H-indole with acetylene derivatives, followed by hydrogenation to yield the ethenyl group .

-

Dehydrocyclization: Catalytic dehydrocyclization of N-substituted amines using copper chromite or Raney nickel under hydrogenation conditions .

For example, Pearson et al. demonstrated an 85% yield using methanol and potassium carbonate in dichloromethane at 20°C for 2 hours .

Key Derivatives

Derivatives of 7-ethenyl-1H-indole are pivotal in drug discovery:

-

1-(2-Methoxyethyl)-7-vinyl-1H-indole: A derivative with enhanced solubility, synthesized via alkylation of the indole nitrogen .

-

7-Ethenyl-1H-indole-2-carboxylic acid: A building block for non-linear optical (NLO) materials, exhibiting charge-transfer behavior .

Biological and Pharmacological Applications

Anticancer Activity

7-Ethenyl-1H-indole derivatives inhibit cyclin-dependent kinases (CDKs) and fructose-1,6-bisphosphatase (FBPase), making them candidates for cancer therapy. For instance, Bie et al. reported allosteric FBPase inhibitors with IC₅₀ values <10 μM, showing promise in regulating gluconeogenesis in hepatocellular carcinoma .

Antimicrobial Properties

The compound’s indole core disrupts microbial cell membranes. Structural analogues exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ranging from 2–8 μg/mL .

Non-Linear Optical (NLO) Materials

Ethenyl-substituted indoles display large NLO responses due to intramolecular charge transfer. For example, derivatives with electron-withdrawing groups (e.g., –NO₂) exhibit hyperpolarizabilities (β) up to 50×10⁻³⁰ esu, suitable for photonic devices .

Industrial and Material Science Applications

Polymer Chemistry

The ethenyl group enables free-radical polymerization, forming conductive polymers with applications in organic electronics. Copolymers with thiophene exhibit conductivity up to 10⁻² S/cm .

Catalysis

7-Ethenyl-1H-indole serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing catalytic efficiency in Suzuki-Miyaura reactions (yields >90%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume